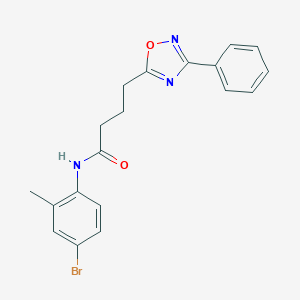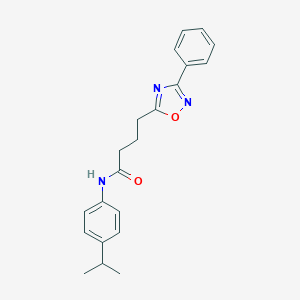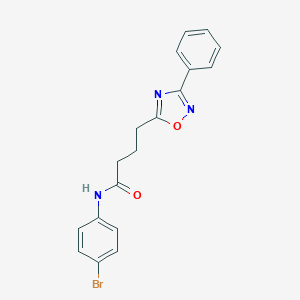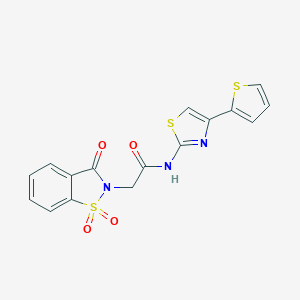![molecular formula C12H10N2OS B277263 2-Prop-2-ynylsulfanyl-5-p-tolyl-[1,3,4]oxadiazole](/img/structure/B277263.png)
2-Prop-2-ynylsulfanyl-5-p-tolyl-[1,3,4]oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Prop-2-ynylsulfanyl-5-p-tolyl-[1,3,4]oxadiazole, commonly known as PTIO, is a chemical compound used in scientific research for its unique properties. This compound is a nitric oxide (NO) scavenger and has been extensively used to study the role of NO in various physiological and pathological processes.
Applications De Recherche Scientifique
PTIO is widely used in scientific research to study the role of 2-Prop-2-ynylsulfanyl-5-p-tolyl-[1,3,4]oxadiazole in various physiological and pathological processes. It is used as a 2-Prop-2-ynylsulfanyl-5-p-tolyl-[1,3,4]oxadiazole scavenger to inhibit 2-Prop-2-ynylsulfanyl-5-p-tolyl-[1,3,4]oxadiazole signaling and to investigate the effects of 2-Prop-2-ynylsulfanyl-5-p-tolyl-[1,3,4]oxadiazole in different biological systems. PTIO is also used to study the interaction between 2-Prop-2-ynylsulfanyl-5-p-tolyl-[1,3,4]oxadiazole and other signaling molecules, such as reactive oxygen species (ROS) and superoxide.
Mécanisme D'action
PTIO scavenges 2-Prop-2-ynylsulfanyl-5-p-tolyl-[1,3,4]oxadiazole by forming a stable adduct with 2-Prop-2-ynylsulfanyl-5-p-tolyl-[1,3,4]oxadiazole, which prevents 2-Prop-2-ynylsulfanyl-5-p-tolyl-[1,3,4]oxadiazole from interacting with its target molecules. PTIO has a high affinity for 2-Prop-2-ynylsulfanyl-5-p-tolyl-[1,3,4]oxadiazole and reacts with it rapidly, making it an effective 2-Prop-2-ynylsulfanyl-5-p-tolyl-[1,3,4]oxadiazole scavenger. The mechanism of action of PTIO has been extensively studied and is well understood.
Biochemical and Physiological Effects:
PTIO has been shown to have a variety of biochemical and physiological effects. It has been reported to inhibit 2-Prop-2-ynylsulfanyl-5-p-tolyl-[1,3,4]oxadiazole-mediated vasodilation, reduce the production of ROS, and protect against oxidative stress. PTIO has also been used to study the role of 2-Prop-2-ynylsulfanyl-5-p-tolyl-[1,3,4]oxadiazole in cancer, cardiovascular diseases, and neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
PTIO is a highly specific 2-Prop-2-ynylsulfanyl-5-p-tolyl-[1,3,4]oxadiazole scavenger and is widely used in scientific research. It has a long half-life and reacts rapidly with 2-Prop-2-ynylsulfanyl-5-p-tolyl-[1,3,4]oxadiazole, making it an effective tool for studying 2-Prop-2-ynylsulfanyl-5-p-tolyl-[1,3,4]oxadiazole signaling. However, PTIO has some limitations in lab experiments. It can interfere with other signaling pathways and may have off-target effects. It is also important to note that PTIO is not suitable for in vivo studies due to its toxicity.
Orientations Futures
There are several future directions for the use of PTIO in scientific research. One direction is to investigate the role of 2-Prop-2-ynylsulfanyl-5-p-tolyl-[1,3,4]oxadiazole in aging and age-related diseases. Another direction is to study the effects of PTIO on other signaling pathways and to develop more specific 2-Prop-2-ynylsulfanyl-5-p-tolyl-[1,3,4]oxadiazole scavengers. PTIO can also be used to study the effects of 2-Prop-2-ynylsulfanyl-5-p-tolyl-[1,3,4]oxadiazole in different cellular compartments and to investigate the interaction between 2-Prop-2-ynylsulfanyl-5-p-tolyl-[1,3,4]oxadiazole and other signaling molecules.
Conclusion:
2-Prop-2-ynylsulfanyl-5-p-tolyl-[1,3,4]oxadiazole (PTIO) is a chemical compound used in scientific research to study the role of 2-Prop-2-ynylsulfanyl-5-p-tolyl-[1,3,4]oxadiazole in various physiological and pathological processes. PTIO is a highly specific 2-Prop-2-ynylsulfanyl-5-p-tolyl-[1,3,4]oxadiazole scavenger and has a well-understood mechanism of action. It has been extensively used to investigate the effects of 2-Prop-2-ynylsulfanyl-5-p-tolyl-[1,3,4]oxadiazole in different biological systems and has several future directions for research. However, it is important to note that PTIO has some limitations in lab experiments and is not suitable for in vivo studies.
Méthodes De Synthèse
PTIO can be synthesized by reacting p-tolyl hydrazine with propargyl bromide and then reacting the resulting compound with 2-chloroethanethiol. The final product is purified by recrystallization and characterized by spectroscopic methods.
Propriétés
Nom du produit |
2-Prop-2-ynylsulfanyl-5-p-tolyl-[1,3,4]oxadiazole |
|---|---|
Formule moléculaire |
C12H10N2OS |
Poids moléculaire |
230.29 g/mol |
Nom IUPAC |
2-(4-methylphenyl)-5-prop-2-ynylsulfanyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C12H10N2OS/c1-3-8-16-12-14-13-11(15-12)10-6-4-9(2)5-7-10/h1,4-7H,8H2,2H3 |
Clé InChI |
UTNBDQZOZKSNCM-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)SCC#C |
SMILES canonique |
CC1=CC=C(C=C1)C2=NN=C(O2)SCC#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid](/img/structure/B277180.png)
![4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]butanamide](/img/structure/B277183.png)
![N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide](/img/structure/B277184.png)








![N-[5-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B277199.png)
![N-(5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B277201.png)
![N-(4-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide](/img/structure/B277209.png)